molecular formula C12H10F3N3 B215221 N-(5-amino-2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]amine

N-(5-amino-2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]amine

Cat. No. B215221
M. Wt: 253.22 g/mol
InChI Key: GYMURAWICKNNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-amino-2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]amine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-(5-amino-2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]amine works by irreversibly binding to BTK, a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK activity, this compound prevents the activation and proliferation of B-cells, which are involved in various diseases such as cancer and autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a high selectivity for BTK and does not affect other kinases in the body. In preclinical studies, this compound has been shown to reduce tumor growth and improve survival in animal models of B-cell malignancies. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and lupus.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-amino-2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]amine is its high selectivity for BTK, which reduces the risk of off-target effects. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of this compound is its irreversible binding to BTK, which may lead to prolonged inhibition of B-cell receptor signaling and potential adverse effects.

Future Directions

For N-(5-amino-2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]amine include further preclinical studies to evaluate its potential therapeutic applications in various diseases, as well as clinical trials to assess its safety and efficacy in humans. Additionally, this compound may be used in combination with other therapies to enhance its therapeutic effects. Finally, the development of more selective BTK inhibitors may provide a better understanding of the role of BTK in various diseases and lead to the development of more effective therapies.

Synthesis Methods

The synthesis of N-(5-amino-2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]amine involves the reaction of 5-amino-2-chloropyridine with 3-(trifluoromethyl)aniline in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydroxide and purified to obtain the final product.

Scientific Research Applications

N-(5-amino-2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]amine has been studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has shown promising results in inhibiting BTK activity and reducing tumor growth in B-cell malignancies. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and lupus.

properties

Molecular Formula

C12H10F3N3

Molecular Weight

253.22 g/mol

IUPAC Name

2-N-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine

InChI

InChI=1S/C12H10F3N3/c13-12(14,15)8-2-1-3-10(6-8)18-11-5-4-9(16)7-17-11/h1-7H,16H2,(H,17,18)

InChI Key

GYMURAWICKNNOQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC2=NC=C(C=C2)N)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=C(C=C2)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.